molecular formula C19H13BrN2O4 B15040897 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B15040897
M. Wt: 413.2 g/mol
InChI Key: VEODDRCGFMOMFP-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide (CAS: 313402-02-7, MW: 413.22) is a brominated furan-carboxamide derivative featuring a hydroxy-substituted phenyl ring fused to a 5-methylbenzo[d]oxazole moiety. This compound is structurally characterized by:

  • Benzoxazole-phenolic scaffold: The 4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl group contributes to hydrogen-bonding capabilities and aromatic stacking interactions.

The compound’s design leverages the pharmacological relevance of benzoxazole derivatives, which are known for antitumor, antimicrobial, and enzyme-inhibitory activities . However, its specific biological data (e.g., IC50 values) remain underexplored in the provided evidence.

Properties

Molecular Formula

C19H13BrN2O4

Molecular Weight

413.2 g/mol

IUPAC Name

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13BrN2O4/c1-10-2-5-15-13(8-10)22-19(26-15)12-9-11(3-4-14(12)23)21-18(24)16-6-7-17(20)25-16/h2-9,23H,1H3,(H,21,24)

InChI Key

VEODDRCGFMOMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole intermediate. This intermediate is then coupled with a furan-2-carboxamide derivative under specific reaction conditions. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Thiazole Moieties

  • Compound 12 series (): Examples: 12c (N-cyclopentyl variant), 12d (tert-butyl), 12l (3-chlorophenyl). Structural differences: Replacement of the hydroxy group with non-polar substituents (e.g., tert-butyl) or halogens (e.g., Cl). Activity: Compounds 12c–12l exhibit cytotoxicity against HepG2 cells (IC50: 2.1–8.7 μM) via upregulation of pro-apoptotic BAX and Caspase-3 . The target compound’s phenolic group may enhance solubility but reduce membrane permeability compared to 12l’s chloro substituent.
  • 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 62, ): Key difference: Substitution of benzoxazole with a nitrothiazole ring.
  • Z14 (): Structure: 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.

Bromofuran Carboxamides with Varied Aryl Groups

  • 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (): Difference: Lacks the benzoxazole-phenolic scaffold. Activity: Bromophenyl derivatives often exhibit halogen-bonding interactions in enzyme inhibition (e.g., MMP-13) but may suffer from metabolic instability .
  • (E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c, ): Modification: Incorporation of a hydrazone linker and nitro group. Effect: Hydrazones improve metal-chelation properties, relevant for non-zinc-binding MMP-13 inhibition .
  • Application: Such groups are utilized in prodrug designs for controlled release .

Physicochemical and Spectral Comparisons

  • Solubility: The target compound’s phenolic -OH group (logP ~2.8 predicted) may improve aqueous solubility compared to tert-butyl (12d, logP ~4.1) or chloro (12l, logP ~3.9) analogues .
  • Spectral Data :
    • ¹H NMR : The target’s hydroxy proton is expected near δ 10.8–11.2 ppm, distinct from 12l’s aromatic protons (δ 6.84–8.26 ppm) .
    • IR : A strong C=O stretch at ~1650 cm⁻¹ aligns with 12 series compounds .

Biological Activity

5-Bromo-N-(4-hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, analgesic, and antimicrobial contexts. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H13BrN2O, with a molecular weight of 413.2 g/mol. The compound features a furan ring, a benzoxazole moiety, and a carboxamide functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H13BrN2O
Molecular Weight413.2 g/mol
PurityMin. 95%

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cytokines such as IL-1β and IL-6 in vitro. In vivo studies indicated that certain derivatives could reduce mRNA levels of these inflammatory markers without causing hepatotoxicity .

Analgesic Activity

The analgesic properties of related oxazol derivatives have been investigated using various pharmacological tests. For example, the writhing test and hot plate test demonstrated that certain compounds exhibited significant analgesic effects comparable to standard analgesics . Molecular docking studies suggested that these compounds interact effectively with pain-related molecular targets.

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives has also been documented. Compounds structurally related to this compound showed moderate to potent activity against various pathogenic bacteria and fungi. For instance, one study reported a compound with a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Case Studies

  • Inhibition of Cytokine Production : A study synthesized several benzoxazole derivatives and tested their ability to inhibit IL-1β and IL-6 production in vitro. The results indicated that specific substitutions on the benzoxazole ring enhanced anti-inflammatory activity significantly .
  • Pain Relief Evaluation : Another research focused on the analgesic effects of oxazol derivatives through animal models, revealing that certain compounds could effectively reduce pain responses without significant side effects .
  • Antimicrobial Efficacy : A series of thiazolopyridine derivatives were screened for antimicrobial properties, showing promising results against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to enhanced bioactivity .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant inhibition of IL-1β and IL-6
AnalgesicEffective pain relief in animal models
AntimicrobialModerate to potent activity against pathogens

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